molecular formula C23H27ClO7 B600870 3'-Epi Empagliflozin CAS No. 864070-43-9

3'-Epi Empagliflozin

Cat. No.: B600870
CAS No.: 864070-43-9
M. Wt: 450.91
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Description

Empagliflozin impurity.

Mechanism of Action

Target of Action

Empagliflozin is an inhibitor of sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is the transporter primarily responsible for the reabsorption of glucose in the kidney . It is used clinically as an adjunct to diet and exercise, often in combination with other drug therapies, for the management of type 2 diabetes mellitus .

Mode of Action

Empagliflozin lowers blood glucose levels by preventing glucose reabsorption in the kidneys, thereby increasing the amount of glucose excreted in the urine . It has a relatively long duration of action requiring only once-daily dosing . The effects of empagliflozin in heart failure with preserved ejection fraction (HFpEF) appeared to be predominantly mediated by inhibition of NHE1 (Na+/H+ exchanger 1) , with SGLT2 playing a less prominent role .

Biochemical Pathways

Empagliflozin’s pharmacological action mainly affects cardiomyocyte oxidative stress modulation, and greatly influences cardiomyocyte stiffness, myocardial extracellular matrix remodeling, heart concentric hypertrophy, and systemic inflammation . It also modulates the PI3K/AKT/P21 signaling pathway in the senescent liver .

Pharmacokinetics

Following single and multiple oral doses, empagliflozin is rapidly absorbed and reaches peak plasma concentrations after approximately 1.33–3.0 hours, before showing a biphasic decline . The mean terminal half-life ranged from 10.3 to 18.8 hours in multiple-dose studies . Oral clearance at steady state was similar to corresponding single-dose values, suggesting linear pharmacokinetics with respect to time .

Result of Action

Empagliflozin could reverse 59% of the protein alterations found in HFpEF . It ameliorates myocardial extracellular matrix remodeling, cardiomyocyte stiffness, and concentric hypertrophy . It also reduces the incidence of renal events, including death from renal causes, as well as the risk of end-stage renal failure .

Biochemical Analysis

Biochemical Properties

3’-Epi Empagliflozin interacts with the SGLT2 transporter, which is primarily responsible for the reabsorption of glucose in the kidney . By inhibiting this co-transport, 3’-Epi Empagliflozin allows for a marked increase in glucosuria and decrease in blood glucose levels .

Cellular Effects

3’-Epi Empagliflozin has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect against heart failure with preserved ejection fraction partly by inhibiting the senescence-associated STAT1–STING axis . It also increases urine output without affecting renal function in patients with acute decompensated heart failure .

Molecular Mechanism

The molecular mechanism of 3’-Epi Empagliflozin involves its binding to the SGLT2 transporter, inhibiting the co-transport of sodium and glucose out of the filtrate in the kidneys . This leads to increased urinary glucose excretion and thus contributes to improved glycemic control, better glucose metabolism, reduced glucotoxicity, and insulin resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Epi Empagliflozin have been observed to change over time. For instance, in a study on patients with ST-elevation myocardial infarction undergoing primary PCI, empagliflozin treatment resulted in a significant increase in left ventricular ejection fraction 40 days after primary PCI .

Dosage Effects in Animal Models

In animal models, the effects of 3’-Epi Empagliflozin have been found to vary with different dosages. For instance, in a study on the cardioprotective mechanisms of SGLT2 inhibitors, empagliflozin was found to improve ventricular dilatation and ejection fraction reduction in diabetic hearts .

Metabolic Pathways

3’-Epi Empagliflozin is involved in the metabolic pathway of glucose reabsorption in the kidneys. It inhibits the SGLT2 transporter, which mediates the majority of glucose reabsorption by the kidney . This leads to increased urinary glucose excretion and improved glycemic control .

Transport and Distribution

3’-Epi Empagliflozin is transported and distributed within cells and tissues via its interaction with the SGLT2 transporter . By inhibiting this transporter, it affects the localization and accumulation of glucose within the cells .

Subcellular Localization

The subcellular localization of 3’-Epi Empagliflozin is primarily at the SGLT2 transporter located on the apical membrane of cells in the early proximal tubule of the kidneys . This is where it exerts its effects, leading to increased urinary glucose excretion and improved glycemic control .

Biological Activity

3'-Epi Empagliflozin is a structural analog of empagliflozin, a well-known sodium-glucose cotransporter 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications based on recent research findings.

1. Pharmacodynamics

This compound operates similarly to empagliflozin by inhibiting the SGLT2 transporter in the renal proximal tubules, leading to increased urinary glucose excretion and reduced blood glucose levels. This mechanism not only aids in glycemic control but also has implications for cardiovascular health.

Table 1: Comparison of SGLT2 Inhibitors

CompoundSelectivity for SGLT2IC50 (nM)Clinical Indication
Empagliflozin>2500-fold3.1T2DM, Cardiovascular Risk
Canagliflozin>250-fold6.9T2DM
Dapagliflozin>1200-fold5.0T2DM
This compoundTBDTBDTBD

Note: The selectivity and IC50 values for this compound are still under investigation.

2. Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of empagliflozin, which is rapidly absorbed following oral administration. Key pharmacokinetic parameters include:

  • Absorption: Peak plasma concentrations are typically reached within 1-3 hours post-dose.
  • Metabolism: Primarily metabolized through glucuronidation.
  • Excretion: Excreted mainly unchanged in urine and feces.

Table 2: Pharmacokinetic Parameters of Empagliflozin

ParameterValue
Cmax (ng/mL)200-300
AUC (ng·h/mL)1000-1500
Half-life (hours)12-13

3. Clinical Implications

Recent studies have highlighted the potential benefits of SGLT2 inhibitors, including empagliflozin, on cardiovascular outcomes. The EMPA-REG OUTCOME trial demonstrated significant reductions in major adverse cardiovascular events among patients with T2DM at high cardiovascular risk.

Case Study: EMPA-REG OUTCOME Trial Findings

  • Population: Patients with T2DM and established cardiovascular disease.
  • Outcome Measures: Composite endpoint of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
  • Results:
    • 14% reduction in the composite endpoint.
    • 38% reduction in cardiovascular mortality.
    • 32% reduction in all-cause mortality.

4. Safety Profile

Like other SGLT2 inhibitors, this compound may be associated with certain adverse effects, including:

  • Genital mycotic infections
  • Urinary tract infections
  • Volume depletion-related events

5. Conclusion

The biological activity of this compound suggests it may function similarly to empagliflozin in managing T2DM while potentially offering additional cardiovascular benefits. Ongoing research is essential to fully elucidate its pharmacological profile and therapeutic potential.

Scientific Research Applications

Type 2 Diabetes Management

3'-Epi Empagliflozin is primarily recognized for its role in managing T2DM. Clinical trials have demonstrated its efficacy in reducing glycated hemoglobin (HbA1c) levels, improving glycemic control, and promoting weight loss among patients with T2DM. A comprehensive review of phase 3 clinical trials indicated that empagliflozin significantly lowers HbA1c levels compared to placebo, with an average reduction of approximately 0.75% .

Cardiovascular Health

Empagliflozin has been associated with improved cardiovascular outcomes in patients with T2DM. The EMPA-REG OUTCOME trial revealed that empagliflozin reduced the risk of major adverse cardiovascular events (MACE) by 14% compared to placebo . Moreover, it showed benefits in heart failure management, particularly in patients with reduced ejection fraction, reducing hospitalizations and cardiovascular death rates .

Table 1: Summary of Cardiovascular Outcomes with Empagliflozin

Outcome MeasureEmpagliflozin GroupPlacebo GroupHazard Ratio (95% CI)
MACE Reduction7.9%11.4%0.68 (0.48–0.95)
Hospitalization for Heart FailureReducedIncreasedN/A
Cardiovascular DeathReducedIncreasedN/A

Renal Protection

Emerging evidence suggests that empagliflozin may offer renal protective effects. In trials such as EMPEROR-Reduced and EMPEROR-Preserved, empagliflozin was associated with a significant reduction in the progression of kidney disease among patients with heart failure . Specifically, it reduced the risk of developing macroalbuminuria by 38% compared to placebo.

Case Study 1: Efficacy in Elderly Patients

A three-year observational study conducted in Japan assessed the safety and effectiveness of empagliflozin among elderly patients with T2DM. The study included over 8,000 participants and reported a mean HbA1c reduction of -0.75%, demonstrating that empagliflozin is effective and well-tolerated even in older populations .

Case Study 2: Impact on Heart Failure Patients

In a clinical trial focusing on patients hospitalized for acute heart failure, empagliflozin showed a win ratio favoring treatment over placebo regarding symptom improvement as measured by the Kansas City Cardiomyopathy Questionnaire Total Symptom Score . This underscores its potential role not only in diabetes management but also in improving quality of life for heart failure patients.

Q & A

Basic Research Questions

Q. Q1. What experimental methods are recommended for synthesizing and characterizing 3'-Epi Empagliflozin in a research setting?

Answer:

  • Synthesis : Follow multi-step organic synthesis protocols, including regioselective glycosylation and stereochemical inversion at the 3'-position. Crystallization under controlled conditions (e.g., solvent polarity, temperature) is critical for isolating the epimer .
  • Characterization : Use single-crystal X-ray diffraction for absolute configuration confirmation. Pair with DFT-based computational predictions (e.g., IR, NMR, Raman spectra) to validate structural assignments and compare experimental vs. theoretical spectral data .
  • Purity Assessment : Employ RP-HPLC with precision studies (e.g., %RSD <2.0 for retention time and peak area) to ensure batch consistency .

Q. Q2. How should researchers design validation protocols for analytical methods quantifying this compound in complex matrices?

Answer:

  • Method Selection : Prioritize UV spectrophotometry or RP-HPLC for simultaneous quantification in bulk or dosage forms. For example, UV methods at λ~224 nm show linearity (R² >0.998) for Empagliflozin in 5–25 µg/ml ranges .
  • Validation Parameters :
    • Linearity : Test across 50–150% of the target concentration.
    • Precision : Calculate intraday/interday %RSD (e.g., <2% for repeatability) via triplicate analyses .
    • Accuracy : Perform spike-recovery studies (95–105% recovery acceptable) .
  • ICH Compliance : Adhere to ICH Q2(R1) guidelines for robustness and specificity testing .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Answer:

  • Root-Cause Analysis :
    • DFT Limitations : Assess whether solvent effects or anharmonic vibrational contributions were omitted in simulations. Adjust computational parameters (e.g., hybrid functionals like B3LYP with D3 dispersion) to better match experimental IR/Raman peaks .
    • Experimental Artifacts : Verify sample purity (e.g., via HPLC) and crystallinity (e.g., PXRD) to rule out polymorphic interference .
  • Hybrid Workflow : Use multivariate analysis (e.g., PCA) to correlate discrepancies in NMR chemical shifts or ECD spectra with stereochemical variations .

Q. Q4. What factorial design strategies optimize formulation studies involving this compound?

Answer:

  • Design Setup : Implement 2³ full factorial designs (e.g., variables: excipient ratio, pH, temperature) to evaluate main/interaction effects on drug loading or stability. For example, Hammad et al. used this approach for cubosomal formulations, analyzing responses via ANOVA (p<0.05 significance) .
  • Response Optimization : Apply Design-Expert software to identify ideal variable levels (e.g., 10% Poloxamer 407 for cubosome stability) and validate via confirmatory runs .
  • Data Interpretation : Use 3D surface plots to visualize interactions between variables like surfactant concentration and encapsulation efficiency .

Q. Q5. How should researchers address methodological flaws in comparative studies of this compound and its parent compound?

Answer:

  • Bias Mitigation :
    • Blinding : Use blinded analysts for spectral/data interpretation to reduce confirmation bias .
    • Control Groups : Include both empagliflozin and its epimer in all assays to control for batch variability.
  • Statistical Rigor : Apply Bonferroni correction for multiple comparisons (e.g., pharmacokinetic parameters like Cmax, AUC) to reduce Type I errors .
  • Peer Review : Pre-publish protocols on platforms like bioRxiv for external validation of experimental design .

Q. Methodological Guidance

Q. Q6. What strategies ensure reproducibility in synthesizing this compound across labs?

Answer:

  • Protocol Standardization :
    • Document reaction conditions (e.g., inert atmosphere, catalyst loading) in SI files with step-by-step videos or schematics .
    • Share raw spectral data (e.g., .JCAMP-DX files for NMR) via repositories like Zenodo .
  • Cross-Lab Validation : Organize round-robin studies with ≥3 independent labs to test synthesis protocols and compare yields/purity .

Q. Q7. How can researchers formulate hypothesis-driven questions for this compound’s mechanism of action?

Answer:

  • Literature Gap Analysis : Conduct systematic reviews (e.g., PRISMA guidelines) to identify understudied targets (e.g., SGLT-2 vs. off-target effects) .
  • Hypothesis Framing : Use PICOT format:
    • Population: In vitro renal proximal tubule cells.
    • Intervention: this compound at IC50 doses.
    • Comparison: Parent empagliflozin.
    • Outcome: Glucose uptake inhibition (Δ% vs. control).
    • Time: 24-hour exposure .
  • Pilot Studies : Perform dose-ranging experiments to refine primary endpoints .

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWASQILIWPZMG-VUOLKEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701113221
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864070-43-9
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864070-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-epi Empagliflozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-EPI EMPAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU69F6Q4ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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